ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]thiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted thiophenes and pyrans can be reacted in the presence of catalysts and solvents to form the desired thieno[2,3-c]thiopyran ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate: A structurally similar compound with a pyran ring instead of a thiopyran ring.
Thieno[2,3-c]pyridine derivatives: Compounds with similar thieno[2,3-c] ring systems but different substituents or functional groups.
Uniqueness
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S2/c1-2-25-22(24)18-16-13-17(14-9-5-3-6-10-14)26-19(20(16)27-21(18)23)15-11-7-4-8-12-15/h3-12,17,19H,2,13,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRBANIADQQLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(SC2C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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